diethyl {[(6-methoxy-2,3-dimethyl-1H-indol-5-yl)amino]methylidene}propanedioate
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Overview
Description
DIETHYL 2-{[(6-METHOXY-2,3-DIMETHYL-1H-INDOL-5-YL)AMINO]METHYLENE}MALONATE is a complex organic compound that features an indole nucleus. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of DIETHYL 2-{[(6-METHOXY-2,3-DIMETHYL-1H-INDOL-5-YL)AMINO]METHYLENE}MALONATE typically involves the reaction of 6-methoxy-2,3-dimethyl-1H-indole-5-amine with diethyl malonate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
DIETHYL 2-{[(6-METHOXY-2,3-DIMETHYL-1H-INDOL-5-YL)AMINO]METHYLENE}MALONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound has shown potential in biological studies, particularly in understanding the mechanisms of indole derivatives.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of DIETHYL 2-{[(6-METHOXY-2,3-DIMETHYL-1H-INDOL-5-YL)AMINO]METHYLENE}MALONATE involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
DIETHYL 2-{[(6-METHOXY-2,3-DIMETHYL-1H-INDOL-5-YL)AMINO]METHYLENE}MALONATE can be compared with other indole derivatives, such as:
DIMETHYL 2-{[(6-METHOXY-3-PYRIDINYL)AMINO]METHYLENE}MALONATE: Similar in structure but with a pyridine ring instead of an indole ring.
INDOLE-3-ACETIC ACID: A naturally occurring plant hormone with a simpler structure but similar indole nucleus.
The uniqueness of DIETHYL 2-{[(6-METHOXY-2,3-DIMETHYL-1H-INDOL-5-YL)AMINO]METHYLENE}MALONATE lies in its specific substitution pattern and the presence of both indole and malonate moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H24N2O5 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
diethyl 2-[[(6-methoxy-2,3-dimethyl-1H-indol-5-yl)amino]methylidene]propanedioate |
InChI |
InChI=1S/C19H24N2O5/c1-6-25-18(22)14(19(23)26-7-2)10-20-16-8-13-11(3)12(4)21-15(13)9-17(16)24-5/h8-10,20-21H,6-7H2,1-5H3 |
InChI Key |
BEZPRRJIUYDXQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C2C(=C1)C(=C(N2)C)C)OC)C(=O)OCC |
Origin of Product |
United States |
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